molecular formula C10H13N3O2 B14069492 [(4-Ethoxyphenyl)methylideneamino]urea CAS No. 102873-00-7

[(4-Ethoxyphenyl)methylideneamino]urea

Cat. No.: B14069492
CAS No.: 102873-00-7
M. Wt: 207.23 g/mol
InChI Key: RKQZGUCVHIWKTN-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C10H13N3O2 It is a derivative of urea, where the urea moiety is substituted with a (4-ethoxyphenyl)methylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)methylideneamino]urea typically involves the reaction of 4-ethoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

[(4-Ethoxyphenyl)methylideneamino]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(4-Ethoxyphenyl)methylideneamino]urea can be compared with other similar compounds, such as:

    [(4-Diethylamino)phenyl]methylideneamino]urea: This compound has a similar structure but with a diethylamino group instead of an ethoxy group.

    [(4-Methoxyphenyl)methylideneamino]urea: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

[(4-ethoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-9-5-3-8(4-6-9)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQZGUCVHIWKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366787
Record name [(4-ethoxyphenyl)methylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102873-00-7
Record name [(4-ethoxyphenyl)methylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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